1-Ethenyl-5-methyl-1h-pyrazole
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Overview
Description
1-Ethenyl-5-methyl-1h-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound features an ethenyl group at the first position and a methyl group at the fifth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and their presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-methyl-1h-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and can be catalyzed by various agents, including metals and organic catalysts.
Industrial Production Methods: Industrial production of pyrazoles often employs multi-component reactions and green chemistry principles to enhance efficiency and reduce environmental impact . Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-5-methyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Hydrogenation reactions often use metal catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides and aryl halides are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethenyl-5-methyl-1h-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethenyl-5-methyl-1h-pyrazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with proteins and nucleic acids . These interactions can modulate enzyme activity, alter signaling pathways, and induce cellular responses such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
1-Methyl-1h-pyrazole: This compound has a similar structure but lacks the ethenyl group.
3,5-Dimethyl-1h-pyrazole: This compound features two methyl groups instead of one ethenyl and one methyl group.
1-Phenyl-1h-pyrazole: This compound has a phenyl group instead of an ethenyl group.
Uniqueness: 1-Ethenyl-5-methyl-1h-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethenyl and methyl groups allows for diverse functionalization and application in various fields .
Properties
CAS No. |
42046-91-3 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-6(2)4-5-7-8/h3-5H,1H2,2H3 |
InChI Key |
VQSNZRKTZXIYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C=C |
Origin of Product |
United States |
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